Omadacycline -

Omadacycline

Catalog Number: EVT-277374
CAS Number:
Molecular Formula: C29H40N4O7
Molecular Weight: 556.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omadacycline is a novel aminomethylcycline antibiotic belonging to the tetracycline class. [, , ] It is the first intravenous and oral 9-aminomethylcycline in clinical development. [] Omadacycline displays a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. [, , ] It is particularly notable for its activity against tetracycline-resistant pathogens, overcoming resistance mechanisms such as ribosomal protection proteins and efflux pumps. [] This makes omadacycline a potentially valuable tool for scientific research investigating bacterial resistance mechanisms and exploring new therapeutic strategies.

Future Directions

f) Elucidating the full spectrum of omadacycline's effects on bacterial virulence factors: Investigating the impact of omadacycline on various bacterial virulence factors, beyond α-hemolysin, will provide a more complete understanding of its mechanism of action and its potential benefits in treating infections caused by virulent bacterial strains. []

Synthesis Analysis

Omadacycline is synthesized through a series of chemical modifications to the tetracycline backbone. The synthesis involves the derivation from minocycline, a naturally occurring tetracycline antibiotic. Key steps in the synthesis include:

  • Modification of Functional Groups: Specific functional groups on the tetracycline skeleton are altered to enhance efficacy and reduce susceptibility to resistance mechanisms.
  • Formation of Aminomethylcyclines: The introduction of an aminomethyl group at certain positions on the tetracycline structure allows omadacycline to evade common bacterial resistance mechanisms such as efflux pumps and ribosomal protection .

The synthetic pathway is designed to produce a compound that maintains antibacterial activity against resistant strains while minimizing side effects associated with traditional tetracyclines.

Chemical Reactions Analysis

Omadacycline participates in various chemical reactions typical for antibiotics:

  • Binding Reactions: It binds to the 30S ribosomal subunit in bacteria, preventing the attachment of aminoacyl-tRNA, thus inhibiting protein synthesis.
  • Resistance Mechanisms: The compound has been designed to resist degradation by enzymes that typically inactivate older tetracyclines, such as ribosomal protection proteins and efflux pumps.

These reactions are critical for its function as an antibiotic, allowing it to combat resistant bacterial strains effectively .

Mechanism of Action

The primary mechanism of action for omadacycline involves:

  • Inhibition of Protein Synthesis: Similar to other tetracyclines, it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
  • Evasion of Resistance Mechanisms: Omadacycline is effective against strains that have developed resistance through efflux mechanisms or ribosomal protection due to its structural modifications that prevent these pathways from functioning effectively .

This dual capability allows omadacycline to maintain efficacy against a broad range of pathogens, including those resistant to other antibiotics.

Physical and Chemical Properties Analysis

Omadacycline exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and exhibits stability under physiological conditions.
  • pH Stability: The compound remains stable across a range of pH levels, enhancing its usability in various formulations.
  • Thermal Stability: Omadacycline shows good thermal stability, which is advantageous for storage and handling.

These properties contribute to its effectiveness as an antibiotic while ensuring safety and ease of use in clinical settings .

Applications

Omadacycline has several significant applications in clinical medicine:

  • Treatment of Infections: It is primarily used for treating community-acquired bacterial pneumonia and acute bacterial skin infections. Its broad-spectrum activity makes it suitable for infections caused by resistant bacteria.
  • Clinical Trials: Ongoing research continues to explore its efficacy against other types of infections, including those caused by multidrug-resistant organisms.
  • Combination Therapy: There is potential for omadacycline to be used in combination with other antibiotics to enhance treatment outcomes for complex infections .
Introduction to Omadacycline

Historical Context of Tetracycline Antibiotics and Emergence of Resistance

The tetracycline class, discovered in the 1940s with chlortetracycline, initially offered broad-spectrum activity against Gram-positive and Gram-negative pathogens. However, extensive clinical and agricultural use selected for resistance via two major mechanisms: efflux pumps (e.g., TetA-K) exporting tetracyclines out of bacterial cells, and ribosomal protection proteins (e.g., TetM/O) displacing tetracyclines from the 30S ribosomal subunit [10]. By the 1980s, resistance to first-generation tetracyclines (e.g., tetracycline, oxytetracycline) and second-generation agents (e.g., doxycycline, minocycline) had rendered them ineffective against many pathogens. This crisis culminated in the 2013 discovery of tetracycline destructases (e.g., TetX), enzymes that inactivate older tetracyclines through hydroxylation [10]. The cyclic pattern—new antibiotic generation deployment followed by new resistance emergence—highlighted an urgent need for structurally advanced tetracyclines less vulnerable to existing mechanisms [10].

Table 1: Generations of Tetracycline Antibiotics and Associated Resistance Mechanisms

GenerationRepresentativesDeployment EraPrimary Resistance Mechanisms
FirstChlortetracycline, Tetracycline1940s–1950sEfflux pumps (TetA-K)
SecondDoxycycline, Minocycline1960s–1970sRibosomal protection (TetM/O)
ThirdTigecycline, Omadacycline2000s–PresentTetracycline destructases (TetX)

Development of Omadacycline as a Third-Generation Aminomethylcycline

Omadacycline is a semisynthetic aminomethylcycline derived from minocycline through strategic modifications at the C9 position of the tetracycline D-ring. This alteration involved introducing an aminomethyl group while retaining the core 6-membered ring structure, enabling evasion of efflux pumps and ribosomal protection proteins [4] [8]. Unlike earlier tetracyclines, omadacycline binds the ribosome with higher affinity, sterically hindering displacement by TetM/O proteins [4] [9]. Its design specifically targeted multidrug-resistant pathogens expressing tet(M) or tet(K) genes, common in Staphylococcus aureus and Enterococcus spp. [4]. The compound’s approval by the FDA in 2018 for community-acquired bacterial pneumonia (CABP) and acute bacterial skin infections (ABSSSI) marked it as the first once-daily oral/IV aminomethylcycline with activity against tetracycline-resistant strains [5] [7].

Table 2: Structural Innovations in Third-Generation Tetracyclines

CompoundCore ModificationResistance Mechanisms Overcome
TigecyclineC9-glycylamineEfflux pumps, Ribosomal protection
OmadacyclineC9-aminomethylEfflux pumps, Ribosomal protection
EravacyclineC7-fluoro, C9-pyrrolidinoacetamidoEfflux pumps, Ribosomal protection

Significance in Addressing Multidrug-Resistant Bacterial Infections

Omadacycline exhibits potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, with MIC90 values of 0.25 mg/L, 0.5 mg/L, and ≤0.06 mg/L, respectively [3] [6]. Against contemporary Indian MRSA isolates, it achieved an MIC90 of ≤0.5 mg/L, outperforming clindamycin (85% susceptibility) and levofloxacin (0% susceptibility) [6]. It also covers Gram-negative pathogens like Haemophilus influenzae and Moraxella catarrhalis (MIC90: 2 mg/L and 0.25 mg/L) but lacks activity against Pseudomonas or Proteus spp. [1] [6]. Crucially, omadacycline remains unaffected by β-lactamases, extended-spectrum cephalosporinases, or carbapenemases [6] [8]. Its once-daily oral/IV bioavailability enables outpatient transition, reducing hospitalization costs and resistance selection pressure [1] [7]. In phase III trials (OASIS, OPTIC), omadacycline demonstrated non-inferiority to linezolid and moxifloxacin in ABSSSI and CABP, cementing its role as a monotherapy for resistant community-acquired infections [3] [9].

Table 3: Omadacycline In Vitro Activity Against Key Pathogens

PathogenResistance ProfileOmadacycline MIC90 (mg/L)Susceptibility (%)
S. aureusMethicillin-susceptible (MSSA)≤0.25100
S. aureusMethicillin-resistant (MRSA)≤0.598
S. pneumoniaePenicillin-resistant≤0.06100
E. faecalisVancomycin-resistant (VRE)0.25100
M. catarrhalisβ-lactamase-positive0.25100

Compound Names Mentioned:

  • Chlortetracycline
  • Oxytetracycline
  • Tetracycline
  • Doxycycline
  • Minocycline
  • Tigecycline
  • Omadacycline
  • Eravacycline
  • Sarecycline

Properties

Product Name

Omadacycline

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C29H40N4O7

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39)/t13-,16-,21-,29-/m0/s1

InChI Key

VJYKVCURWJGLPG-IQZGDKDPSA-N

SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

PTK 0796; PTK-0796; PTK0796; Amadacyclin; Omadacycline; Nuzyra.

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.